(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one
Overview
Description
(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one, also known as CMIM, is an organic molecule that is used for a variety of scientific and research applications. CMIM is an isoxazole derivative, which is a heterocyclic compound containing a three membered ring of oxygen and nitrogen atoms. CMIM is a colorless, crystalline solid. It has a molecular formula of C10H9ClN2O and a molecular weight of 214.63 g/mol. CMIM is soluble in water, ethanol, and methanol.
Scientific Research Applications
1. Anti-Cancer Activity and Molecular Modeling
A series of compounds related to (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one were synthesized and showed potential in vitro anti-cancer activity in HepG2 cell lines. These compounds were also evaluated for their interactions with BCL-2 protein, an expressed protein of liver cancer, through docking studies (C. Reddy & G. G. Reddy, 2020).
2. Structural Studies and Drug Development
Structural studies of similar isoxazole compounds provide insights into their potential as merocyanine dyes. This research involved X-ray crystallography, NMR spectroscopy, and DFT calculations, which are crucial for understanding the molecular structure and designing potential drugs (Xianghan Zhang et al., 2011).
3. Development of Novel Compounds with Anticancer Properties
Synthesis of novel 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which are structurally similar to (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one, revealed significant anticancer activity against various cancer cell lines. This research contributes to the development of new cancer inhibitory agents (Lingling Jing et al., 2012).
4. Larvicidal Activity and Photoredox Catalysis
Compounds derived from isoxazol-5(4H)-ones, similar to the target molecule, have demonstrated larvicidal activity against Aedes aegypti. This research highlights the potential of these compounds in vector control and their synthesis through photochemical reactions (Ana Beatriz S. Sampaio et al., 2023).
5. Anticancer and Electrochemical Behavior
A study on isoxazole derivatives, structurally related to (4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one, demonstrated significant anticancer activity against lung cancer cells. Additionally, these compounds showed promising electrochemical behavior, which is vital for the development of new drug-like candidates (Krishnappa B Badiger et al., 2022).
properties
IUPAC Name |
3-(chloromethyl)-4-[(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRBAWZSIVWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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